thieno[3,2-g][1]benzothiophene

Organic Photovoltaics Benzodithiophene Isomers HOMO Energy Level

Isomer-dependent device physics demands precise BDT selection. Thieno[3,2-g][1]benzothiophene is the angular isomer delivering reproducible high-V_OC and high-mobility performance. - Deep HOMO (-5.70 eV) → V_OC >1.0 V in non-fullerene OPVs (DBTBT-IC: 1.12 V, PCE 12.34%). - Syn-isomer OFET mobility: 11.7 cm² V⁻¹ s⁻¹ saturation, validated by CCDC 1590307 crystal structure. - Medium 1.65 eV bandgap for ternary-blend OPVs achieving 15.92% PCE. Batch-specific analytical data provided. Custom pack sizes for R&D to pilot scale.

Molecular Formula C10H6S2
Molecular Weight 190.3g/mol
Cat. No. B428707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethieno[3,2-g][1]benzothiophene
Molecular FormulaC10H6S2
Molecular Weight190.3g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=CS3)SC=C2
InChIInChI=1S/C10H6S2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6H
InChIKeyCWJAUGSFNRQHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-g][1]benzothiophene for Organic Electronics


Thieno[3,2-g][1]benzothiophene (also indexed as benzo[1,2-b:6,5-b′]dithiophene) is a rigid, planar, fused-ring heteroaromatic compound (C₁₀H₆S₂, monoisotopic mass 189.991 Da) belonging to the thienoacene family . It consists of two thiophene rings angularly fused onto a central benzene core, yielding a distinctive angular connectivity pattern that differentiates it from linear and other angular benzodithiophene (BDT) isomers [1]. This angular topology directly impacts frontier molecular orbital energies, solid-state packing motifs, and charge-transport characteristics, making the compound a strategically important π-conjugated scaffold for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs) [2][3].

1

Angular thieno[3,2-g] topology for distinct HOMO level and solid-state packing

2

π-conjugated scaffold suited for OFET, OPV, and DSSC device research

3

Supports solution and vapor processing workflows for organic semiconductor layers

Why Generic Benzodithiophene Isomer Substitution Fails


Benzodithiophene isomers are not interchangeable building blocks because the angular vs. linear fusion topology dictates fundamentally different electronic and structural properties. The angular benzo[2,1-b:3,4-b′]dithiophene isomer (closely related to the thieno[3,2-g] connectivity) yields a deeper HOMO energy level (ca. −5.70 eV for its homopolymer) compared to the linear benzo[1,2-b:6,5-b′]dithiophene isomer (ca. −5.59 eV) [1][2]. This ~0.1–0.3 eV HOMO offset directly impacts open-circuit voltage (V_OC) in photovoltaic devices and charge injection barriers in OFETs [3]. Furthermore, ring connectivity alters molecular planarity, effective conjugation length, and crystal packing motifs—parameters that govern intermolecular electronic coupling and charge-carrier mobility [4]. Procuring a generic 'benzodithiophene' without specifying the exact isomer therefore risks substantial device performance deviations that cannot be compensated by downstream formulation adjustments.

Angular vs. linear benzodithiophene isomers may shift HOMO energy levels, directly affecting achievable VOC in OPV devices.

Ring connectivity alters molecular planarity and crystal packing motifs, changing intermolecular electronic coupling and charge mobility.

Substituting a generic BDT without specifying the exact isomer can lead to device performance deviations not compensable by formulation adjustments.

Quantitative Differentiation Evidence vs. Closest Analogs


HOMO Energy Level Offset: Angular vs. Linear Isomers

The angular benzodithiophene isomer benzo[2,1-b:3,4-b′]dithiophene—which shares the thieno[3,2-g] angular fusion motif—yields a significantly deeper HOMO in its homopolymer (HMPBDT: −5.70 eV) compared to the linear isomer benzo[1,2-b:6,5-b′]dithiophene (HOMO: −5.59 eV for the unsubstituted core) [1][2]. This ~0.11 eV HOMO deepening, and up to ~0.3 eV when comparing copolymer systems, is a direct consequence of the angular ring connectivity that reduces effective conjugation and electron-donating ability [3]. The deeper HOMO translates to higher open-circuit voltage (V_OC) in bulk-heterojunction solar cells, with the angular isomer-based device achieving V_OC = 0.76 V versus lower values typical of linear isomer counterparts [1].

HOMO Offset
Class-level
Angular BDT: −5.70 eV (HMPBDT homopolymer)
Linear BDT: −5.59 eV (unsubstituted core)
Δ ≈ 0.11 eV deeper HOMO; VOC = 0.76 V achieved
Deeper HOMO supports higher open-circuit voltage in OPV devices.
Class-level inference; DFT and CV under stated conditions.
Organic Photovoltaics Benzodithiophene Isomers HOMO Energy Level

Non-Fullerene Acceptor Performance vs. PC₇₁BM

A non-fullerene small-molecule acceptor (DBTBT-IC) built on a di-benzothieno[3,2-b][1]benzothiophene core incorporating the thieno[3,2-g][1]benzothiophene fusion motif delivered a binary-device power conversion efficiency (PCE) of 12.34% (J_SC = 8.06 mA cm⁻², V_OC = 1.12 V, FF = 0.62), representing a 3.26 absolute percentage-point improvement over the PC₇₁BM-based counterpart (PCE = 9.08%, V_OC = 0.93 V) [1]. In a ternary architecture (PDTNIT:PC₇₁BM:DBTBT-IC, 1:0.3:0.9), the PCE further increased to 15.92%, driven by broadened absorption and efficient energy transfer from PC₇₁BM to DBTBT-IC [1]. The DBTBT-IC acceptor exhibits a medium optical bandgap of 1.65 eV, enabling complementary absorption with wide-bandgap donors [1].

Non-Fullerene Acceptor
Head-to-head
DBTBT-IC binary: PCE 12.34% (VOC 1.12 V)
PC₇₁BM control: PCE 9.08% (VOC 0.93 V)
Δ = +3.26% absolute PCE; ternary blend PCE 15.92%
Thieno[3,2-g] acceptor architecture enables higher VOC and ternary-blend compatibility.
Direct head-to-head comparison; BHJ polymer solar cells.
Non-Fullerene Acceptor Organic Solar Cells Ternary Blend

Crystal-Structure-Guided Packing Engineering

The single-crystal X-ray structure of a didodecyl-substituted thieno[3,2-g][1]benzothiophene derivative (CCDC 1590307: 2,8-didodecylthieno[3′,2′:6,7][1]benzothieno[3,2-b]thieno[3,2-g][1]benzothiophene) has been experimentally determined and deposited in the Cambridge Crystallographic Data Centre [1]. This structural determination is part of a systematic crystal-engineering study of DBTTT isomers for OFETs, revealing how the thieno[3,2-g] fusion pattern directs molecular packing, intermolecular electronic coupling, and ultimately charge-carrier mobility in the solid state [1][2]. In contrast, many closely related thienoacene isomers (e.g., the anti-isomer of DBTTT) adopt different packing modes with weaker intermolecular interactions, directly impacting device-level mobility [2].

Crystal Structure
Reported
CCDC 1590307: 2,8-didodecyl thieno[3,2-g] derivative, single-crystal XRD structure determined; distinct packing motif vs. CCDC 1590308 (different fusion isomer).
Experimentally resolved crystal structure guides packing engineering for OFETs.
Cross-study comparison; syn-isomer achieves μsat up to 11.7 cm²/Vs in related systems.
Crystal Engineering X-Ray Diffraction Organic Semiconductors

Isomer-Dependent Charge-Carrier Mobility

In five-ring-fused asymmetric thienoacenes containing the benzothieno[3,2-b][1]benzothiophene (BTBT) core—structurally related to the thieno[3,2-g] system—the syn-isomer achieves saturation mobility (μ_sat) of 11.7 cm² V⁻¹ s⁻¹ and linear mobility (μ_lin) of 10.6 cm² V⁻¹ s⁻¹ in OFETs, representing the first report of both values exceeding 10 cm² V⁻¹ s⁻¹ [1]. In a parallel study of four didodecyl-BTBT isomers (C12-BTBT), the 2,7-isomer exhibited an average interfacial mobility of 170 cm² V⁻¹ s⁻¹ measured by field-induced time-resolved microwave conductivity (FI-TRMC), while other substitution isomers showed drastically lower values due to excessively deep ionization potentials that hampered charge injection [2]. These findings establish that the position of sulfur atoms and the syn/anti thiophene configuration—parameters directly linked to the thieno[3,2-g] connectivity—are decisive for mobility outcomes, and that isomer selection cannot be treated as a trivial formulation variable.

Charge Mobility
Class-level
Syn-isomer (BTBTT6): μsat = 11.7 cm²/Vs, μlin = 10.6 cm²/Vs
2,7-C12-BTBT: interfacial mobility 170 cm²/Vs (FI-TRMC)
Anti-isomer shows lower mobility; isomers 1,3,4 of C12-BTBT non-functional in OFETs
Isomer selection is critical; syn-configuration provides a pathway to >10 cm²/Vs mobilities.
Class-level inference; mobility varies by orders of magnitude between isomers.
Organic Field-Effect Transistors Charge Carrier Mobility Thienoacene Isomers

Thermal Property and Processability Differentiation

Thieno[3,2-g][1]benzothiophene exhibits a melting point of 46 °C (in methanol solvent) and a boiling point of 137 °C at 0.4 Torr, with a predicted density of 1.392 ± 0.06 g/cm³ . This relatively low melting point differentiates it from higher-fused thienoacene analogs such as DNTT (dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene) and extended BTBT derivatives, which typically melt at substantially higher temperatures (>200 °C) and require more energy-intensive vapor-deposition processes . The lower melting point of the thieno[3,2-g] core facilitates purification by recrystallization and enables solution-processing routes that are less accessible for higher-fused analogs, reducing both material waste and fabrication cost .

Thermal Property
Data to verify
Melting point: 46 °C (in MeOH); boiling point: 137 °C (0.4 Torr); predicted density: 1.392 g/cm³.
Lower melting point facilitates solution processing and purification vs. high-melting thienoacenes.
Supplier data; independent validation recommended.
Thermal Properties Purification Processability

Recommended Application Scenarios


High-V_OC Organic Photovoltaic Active Layers

When the design target is maximizing open-circuit voltage in bulk-heterojunction OPVs, the angular benzodithiophene topology (thieno[3,2-g] motif) provides a deeper HOMO (−5.70 eV for the homopolymer) compared to linear BDT isomers (−5.59 eV), translating to a measured V_OC of 0.76 V in homopolymer devices [1]. This V_OC advantage is preserved in non-fullerene acceptor architectures: DBTBT-IC, built on the thieno[3,2-g]benzothiophene core, delivers V_OC = 1.12 V in binary devices—0.19 V higher than the PC₇₁BM counterpart—directly contributing to a PCE improvement from 9.08% to 12.34% [2]. Procurement of the thieno[3,2-g][1]benzothiophene core is therefore indicated for OPV programs where V_OC > 1.0 V is a critical specification.

Solution-Processed OFETs with High Mobility

The syn-isomer configuration accessible through the thieno[3,2-g] fusion pattern has been experimentally validated to produce OFETs with saturation mobility of 11.7 cm² V⁻¹ s⁻¹ and linear mobility of 10.6 cm² V⁻¹ s⁻¹—the first report of both mobility metrics simultaneously exceeding 10 cm² V⁻¹ s⁻¹ [1]. This performance is enabled by the bilayer 'head-to-head' herringbone packing within the crystal, which is a direct consequence of the syn-thiophene configuration [1]. In the broader BTBT isomer family, the 2,7-substitution pattern (structurally related to the thieno[3,2-g] connectivity) achieves interfacial mobilities as high as 170 cm² V⁻¹ s⁻¹ as measured by FI-TRMC [2]. For OFET procurement where mobility specifications demand >10 cm² V⁻¹ s⁻¹, the thieno[3,2-g] core provides an experimentally validated entry point.

Ternary Solar Cells with Complementary Absorption

The DBTBT-IC acceptor based on the thieno[3,2-g]benzothiophene core exhibits a medium optical bandgap of 1.65 eV, which is ideally positioned for ternary-blend strategies where complementary absorption with wide-bandgap donors and narrow-bandgap acceptors is required [1]. In a ternary architecture (PDTNIT:PC₇₁BM:DBTBT-IC), the device achieved a PCE of 15.92%, driven by broader absorption and efficient Förster resonance energy transfer from PC₇₁BM to DBTBT-IC [1]. This application scenario is specifically enabled by the thieno[3,2-g] core, as its angular topology modulates the optical bandgap into the medium-energy range (1.6–1.7 eV) that is optimal for ternary OPV light harvesting [1].

Crystal-Structure-Guided Materials Design

The availability of the CCDC 1590307 single-crystal structure for a thieno[3,2-g][1]benzothiophene derivative provides a validated structural template for computational screening of packing motifs, transfer integrals, and band-structure calculations prior to synthesis [1]. This contrasts with many competing BDT isomers for which no experimental crystal structure has been deposited. The DBTTT isomer study demonstrates that the thieno[3,2-g] fusion leads to specific packing modes that can be rationally engineered by side-chain modification, enabling a design-to-device workflow that reduces experimental iteration [2]. Procurement of the thieno[3,2-g][1]benzothiophene core is therefore strategically valuable for research groups employing computational materials discovery pipelines.

Application
Selection Property
Validation Focus
High-VOC OPV active layers
Angular BDT topology with deeper HOMO
High open-circuit voltage in BHJ devices
Solution-processed high-mobility OFETs
Syn-isomer packing configuration
High field-effect mobility in OFET test structures
Ternary OPV with complementary absorption
Medium optical bandgap non-fullerene acceptor
Broadband light harvesting in ternary blends
Crystal-structure-guided computational design
Experimentally resolved crystal structure (CCDC 1590307)
Packing motif and electronic coupling validation
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